(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
The compound (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that features a benzothiazole ring, a piperazine ring, and a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties .
Mechanism of Action
Target of action
Some compounds containing benzothiazole and piperazine moieties have been reported to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of action
These compounds might interact with their targets (dopamine and serotonin receptors) and modulate their activity, leading to their antipsychotic effects .
Biochemical pathways
Dopamine and serotonin pathways could be involved given the reported activity of similar compounds .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with methoxybenzoic acid under acidic conditions.
Piperazine Ring Introduction: The benzothiazole derivative is then reacted with piperazine in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine-linked intermediate.
Thiophene Ring Attachment: Finally, the thiophene ring is introduced by reacting the intermediate with thiophene-2-carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as microwave-assisted synthesis could be employed to accelerate reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Oxidation of the methoxy group can yield a carboxylic acid derivative.
Reduction: Reduction of the carbonyl group can produce a hydroxyl derivative.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
Biologically, the compound has shown potential as an anti-inflammatory agent. It inhibits the cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
Medicine
In medicine, the compound is being investigated for its antimicrobial properties. It has shown activity against a range of bacterial and fungal pathogens .
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
- (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone)
- (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone)
Uniqueness
Compared to its analogs, (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is unique due to the presence of the methoxy group on the benzothiazole ring. This functional group enhances its anti-inflammatory and antimicrobial activities by increasing its binding affinity to target enzymes .
Properties
IUPAC Name |
[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-22-12-4-2-5-13-15(12)18-17(24-13)20-9-7-19(8-10-20)16(21)14-6-3-11-23-14/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDYJRAPGZHUEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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